![molecular formula C17H16O4 B589483 4-O-Benzyl-caffeic Acid Methyl Ester CAS No. 948827-72-3](/img/structure/B589483.png)
4-O-Benzyl-caffeic Acid Methyl Ester
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Description
4-O-Benzyl-caffeic Acid Methyl Ester is a chemical compound with the molecular formula C17H16O4 and a molecular weight of 284.31 . It is also known as 3-(4-Benzyloxy-4-hydroxyphenyl)-2-propenoic Acid Methyl Ester .
Synthesis Analysis
The synthesis of 4-O-Benzyl-caffeic Acid Methyl Ester and similar compounds often involves enzymatic, microbial, and immobilized systems . For instance, the bioconversion of caffeic acid was observed by treating cultures with a concentration of 10 µM methyl jasmonate . This treatment led to a notable rise in the enzymatic activity of caffeic acid O-methyl transferase .Molecular Structure Analysis
The molecular structure of 4-O-Benzyl-caffeic Acid Methyl Ester can be analyzed using techniques such as nuclear magnetic resonance spectroscopy . Caffeic acid derivatives like this compound were identified due to m/z 178 [C9H6O4–H]− and m/z 134 that is [C9H6O4–H–CO2]− ion .Physical And Chemical Properties Analysis
Esters like 4-O-Benzyl-caffeic Acid Methyl Ester have polar bonds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl (E)-3-(3-hydroxy-4-phenylmethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-17(19)10-8-13-7-9-16(15(18)11-13)21-12-14-5-3-2-4-6-14/h2-11,18H,12H2,1H3/b10-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQARPTKBUIEURR-CSKARUKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-Benzyl-caffeic Acid Methyl Ester |
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